2,2,2-trichloro-N-cycloheptylacetamide
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Overview
Description
2,2,2-Trichloro-N-cycloheptylacetamide is an organic compound with the molecular formula C₉H₁₄Cl₃NO It is characterized by the presence of three chlorine atoms attached to a carbon atom, which is also bonded to an acetamide group and a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-cycloheptylacetamide typically involves the reaction of 2,2,2-trichloroacetyl chloride with cycloheptylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-cycloheptylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2,2-trichloroacetic acid and cycloheptylamine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Hydrolysis: 2,2,2-Trichloroacetic acid and cycloheptylamine.
Reduction: Cycloheptylamine.
Scientific Research Applications
2,2,2-Trichloro-N-cycloheptylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The cycloheptyl ring may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-cyclohexylacetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
2,2,2-Trichloro-N-cyclopentylacetamide: Contains a cyclopentyl ring.
2,2,2-Trichloro-N-cyclooctylacetamide: Features a cyclooctyl ring.
Uniqueness
2,2,2-Trichloro-N-cycloheptylacetamide is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl3NO/c10-9(11,12)8(14)13-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOJKFHYYJFIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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